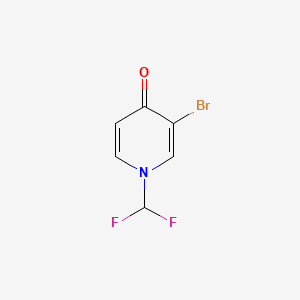
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is a chemical compound characterized by the presence of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a brominated pyridinone with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form more saturated analogs.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMSO or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridinone derivative, while cross-coupling with a phenylboronic acid would yield a phenyl-substituted pyridinone .
Scientific Research Applications
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(difluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyridinone ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Contains a methyl group and a pyrazole ring, used in agrochemicals.
Uniqueness
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is unique due to its combination of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4BrF2NO |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
3-bromo-1-(difluoromethyl)pyridin-4-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-3-10(6(8)9)2-1-5(4)11/h1-3,6H |
InChI Key |
KIEDKUMUORGDHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


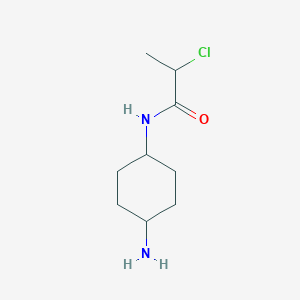
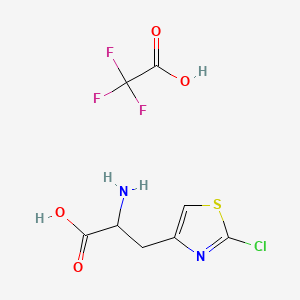


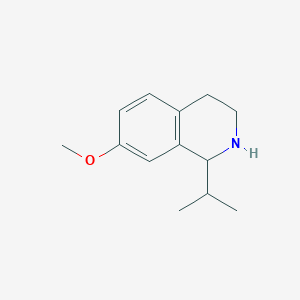
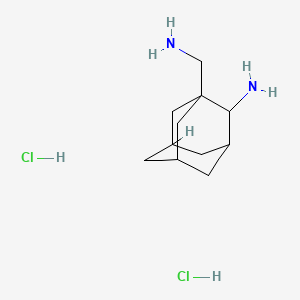
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
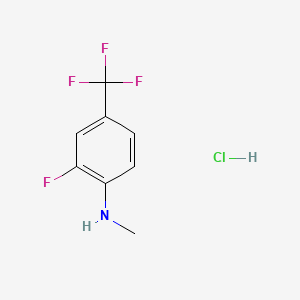
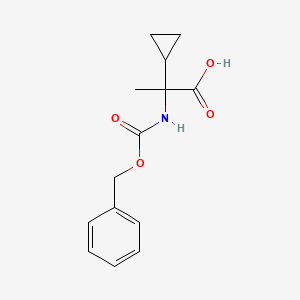

![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)
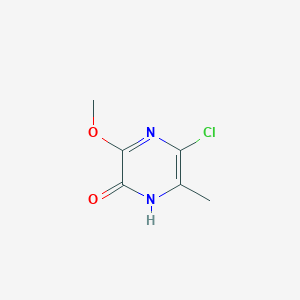
![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
